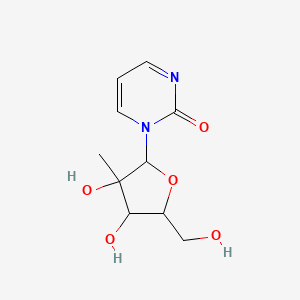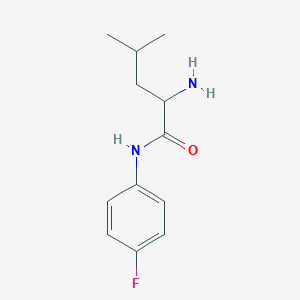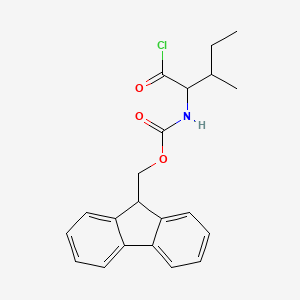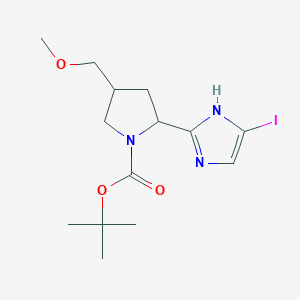
Manganesephosphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese phosphide (Mn3P2) is an inorganic compound composed of manganese and phosphorus. It is known for its black powder appearance and has a molecular weight of 226.75 g/mol
Vorbereitungsmethoden
Manganese phosphide can be synthesized through several methods. One common synthetic route involves the reaction of manganese chloride (MnCl2) with sodium phosphide (Na3P) under controlled conditions. The reaction proceeds as follows :
[ 2 Na3P + 3 MnCl2 \rightarrow 6 NaCl + Mn3P2 ]
This method typically requires an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete reaction.
Analyse Chemischer Reaktionen
Manganese phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Manganese phosphide can be oxidized to form manganese oxides and phosphates. For example, in the presence of oxygen, it can form manganese(II) phosphate (Mn3(PO4)2).
Reduction: Manganese phosphide can be reduced to elemental manganese and phosphorus under specific conditions.
Substitution: Manganese phosphide can react with halogens to form manganese halides and phosphorus halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Manganese phosphide has several scientific research applications, particularly in the fields of chemistry, materials science, and catalysis. Some notable applications include:
Catalysis: Manganese phosphide is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation reactions. Its unique properties make it an effective catalyst for these processes.
Materials Science: Manganese phosphide is used in the development of advanced materials, such as supercapacitors and batteries.
Electrocatalysis: Manganese phosphide is studied for its potential use in electrocatalytic water oxidation, which is a crucial reaction in renewable energy research.
Wirkmechanismus
The mechanism by which manganese phosphide exerts its effects in catalysis and other applications involves its ability to facilitate electron transfer reactions. The manganese centers in the compound can undergo oxidation and reduction, allowing them to participate in various catalytic cycles. Additionally, the phosphorus atoms in the compound can act as electron donors or acceptors, further enhancing its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Manganese phosphide can be compared with other similar compounds, such as manganese(II) phosphate (Mn3(PO4)2) and manganese(III) phosphate (MnPO4). While these compounds share some similarities, they also have distinct differences:
Manganese(II) Phosphate (Mn3(PO4)2): This compound is used in phosphate conversion coatings and has industrial importance.
Manganese(III) Phosphate (MnPO4): This compound is known for its hygroscopic nature and is used in various chemical processes.
Manganese phosphide stands out due to its unique combination of manganese and phosphorus, which imparts distinct properties and makes it suitable for specialized applications in catalysis and materials science.
Eigenschaften
Molekularformel |
H2Mn3P2 |
|---|---|
Molekulargewicht |
228.778 g/mol |
IUPAC-Name |
manganese;phosphanylidenemanganese |
InChI |
InChI=1S/3Mn.2HP/h;;;2*1H |
InChI-Schlüssel |
CWLPDTSJHFHTCT-UHFFFAOYSA-N |
Kanonische SMILES |
P=[Mn].P=[Mn].[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)

![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B12104902.png)
![6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104905.png)
![[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid](/img/structure/B12104917.png)
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)
